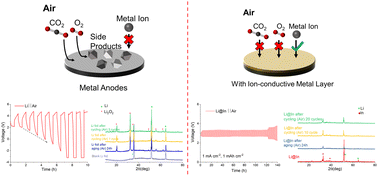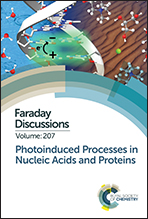Self-sufficient metal–air battery systems enabled by solid-ion conductive interphases†
Faraday Discussions Pub Date: 2023-07-04 DOI: 10.1039/D3FD00112A
Abstract
Metal–air batteries including Li–air, Na–air, Al–air, and Zn–air, have received significant scientific and technological interest for at least the last three decades. The interest stems primarily from the fact that the electrochemically active material (O2) in the cathode can in principle be harvested from the surroundings. In practice, however, parasitic reactions with reactive components other than oxygen in dry air passivate the anode, limit cycling stability of air-sensitive (e.g., Li, Na, Al) and electrolyte-sensitive (e.g., Zn) anodes, in most cases obviating the energy-density benefits of harvesting O2 from ambient air. As a compromise, so-called metal–oxygen batteries in which pure O2 is used as the active cathode material have been extensively studied but are understood to be of little practical relevance because of the large infrastructure required to produce the pure O2 stream. Here, we report on the design of solid-ion conductive chemically inert metal interphases that simultaneously protect a metal anode from parasitic reactions with electrolyte components and which facilitate rapid interfacial ion transport. Interphases composed of indium (In) are reported to be of particular interest for protecting Li and Na anodes from passivation in air whereas interphases composed of Sn are shown to prevent chemical and electrochemical corrosion of Zn anodes in alkaline electrolytes. We report further that these protections enable so-called self-sufficient metal–air batteries capable of extended cycling stability in ambient air environments.


Recommended Literature
- [1] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [2] Back cover
- [3] Avoiding overfitting in the analysis of high-dimensional data with artificial neural networks (ANNs)
- [4] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [5] Molecular and electronic structure of an azidocobalt(iii) complex derived from X-ray crystallography, linear spectroscopy and quantum chemical calculations†
- [6] First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†
- [7] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [8] Luminescent polymorphic crystals: mechanoresponsive and multicolor-emissive properties
- [9] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [10] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 141-14-0
-
CAS no.: 147253-67-6
-
CAS no.: 1718-53-2









